molecular formula C8H15BrO2 B033269 Tert-butyl 4-bromobutanoate CAS No. 110661-91-1

Tert-butyl 4-bromobutanoate

Cat. No. B033269
M. Wt: 223.11 g/mol
InChI Key: HJEZRYIJNHAIGY-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromobutanoate is a chemical compound that can be derived from tert-butyl alcohol and bromobutanoic acid. It is a compound that has potential applications in various fields of chemistry, including the synthesis of polymers, pharmaceuticals, and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl 4-bromobutanoate-related compounds can be achieved through different methods. For instance, tert-butyl bromoacetate ester was synthesized using bromoacetic acid and isobutylene as raw materials, with Amberlyst 15 as a catalyst and tert-butanol as a modifier . Another example is the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from racemic-tert-butyl 3,4-epoxybutanoate and CO2 using bifunctional cobalt(III) salen catalysts . These methods show the versatility of tert-butyl 4-bromobutanoate derivatives in synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl 4-bromobutanoate and its derivatives can be complex. For example, the molecular structure of 4-tert-butyl-5,5-dimethyl-1,3-hexadiene, a related compound, was studied using gas-electron diffraction and theoretical ab initio calculations, revealing a highly strained structure with anti conformation and sterical strain manifesting in elongated bonds and unusual bond angles .

Chemical Reactions Analysis

Tert-butyl 4-bromobutanoate and its derivatives undergo various chemical reactions. For instance, the hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine provides access to ortho-bromoaniline, which can be converted to highly water-soluble nitroxides . Additionally, the hydrolysis of tri-tert-butylaluminum leads to the formation of tert-butyl-substituted alumoxanes, which have been characterized by various spectroscopic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-bromobutanoate derivatives can vary. For example, poly(tert-butyl 3,4-dihydroxybutanoate carbonate) exhibits a glass-transition temperature (Tg) of 37 °C and shows greater than 99% carbonate linkages with 100% head-to-tail regioselectivity . The parent carboxylic acid of a highly water-soluble stable free radical derived from tert-butyl 4-bromobutanoate was found to be very persistent in water at pH 1 .

Scientific Research Applications

  • Alkylation in Liquid Phase : A study by Aschauer et al. (2011) found that tert-butyl halides, like tert-butyl 4-bromobutanoate, significantly speed up isobutane/butene alkylation. This reaction shifts C8-selectivity towards high-octane trimethylpentanes, although it can't suppress secondary reactions like oligomerization and cracking, nor prevent catalyst deactivation (Aschauer et al., 2011).

  • Synthesis of Water-Soluble Free Radicals : Marx and Rassat (2002) demonstrated that the hetero-Cope rearrangement allows for the synthesis of potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, a highly water-soluble stable free radical. This compound has potential applications in organic synthesis and catalysis (Marx & Rassat, 2002).

  • Synthesis of Antitumor Antibiotics : Li et al. (2013) synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of antitumor antibiotic tetrahydroisoquinoline natural products, and determined its crystal structure (Li et al., 2013).

  • Drug Discovery : Westphal et al. (2015) evaluated the use of tert-butyl isosteres, like tert-butyl 4-bromobutanoate, in drug discovery. They found that while these isosteres can be used, they may lead to unwanted properties and decreased metabolic stability (Westphal et al., 2015).

  • Synthesis of Statin Side Chains : Časar (2008) proposed a novel synthetic approach that provides a high yield of a key precursor of statin side chains, demonstrating its potential for industrial applications (Časar, 2008).

  • Catalytic Hydrogenation : Noda and Seebach (1987) studied diastereoselective catalytic hydrogenation of chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones, leading to cis-2,6-disubstituted 1,3-Dioxan-4-one, showcasing the utility of tert-butyl compounds in specific chemical transformations (Noda & Seebach, 1987).

Safety And Hazards

Tert-butyl 4-bromobutanoate can cause skin irritation and serious eye irritation . Precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .

Future Directions

Tert-butyl 4-bromobutanoate is commonly used in the production of pharmaceuticals, agrochemicals, and other fine chemicals . Its future directions could involve further exploration of its uses in these areas.

properties

IUPAC Name

tert-butyl 4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEZRYIJNHAIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30911796
Record name tert-Butyl 4-bromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-bromobutanoate

CAS RN

110661-91-1, 110611-91-1
Record name 1,1-Dimethylethyl 4-bromobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110661-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-bromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4-bromo-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.395
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Bromobutyric acid-t-butyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
A Malekshahineia - 2023 - diva-portal.org
… mg, 0.11 mmol) and tert-butyl4-bromobutanoate (1 equiv, 20 μL, 0.11 mmol) was added, and the mixture was stirred at rt for 20 h. Additional tert-Butyl-4-bromobutanoate (0.5 equiv, 10 …
Number of citations: 0 www.diva-portal.org
G Quiñones‐Reyes, C Agulló… - Angewandte Chemie …, 2019 - Wiley Online Library
… , which was achieved by cleavage of the N-Boc group of 12 with trifluoroacetic acid to give the trifluoroacetate ammonium salt 16, followed by treatment with tert-butyl 4-bromobutanoate …
Number of citations: 15 onlinelibrary.wiley.com
S Bouramtane, L Bretin… - Comptes …, 2021 - comptes-rendus.academie-sciences …
… The crude product was purified by flash chromatography (silica gel, CHCl 3 ) to yield tert-butyl 4-bromobutanoate as a pale yellow liquid (3.27 g, 14.65 mmol, 60%). H NMR (CDCl 3 , …
L Hao, Q Zhou, Y Piao, Z Zhou, J Tang… - Journal of Controlled …, 2021 - Elsevier
… except using tert-butyl 4-bromobutanoate to avoid the steric hindrance (Scheme 2ii). … , CH 3 CN: HCl (1 M) (9: 1), rt, 24 h; k,q, tert-butyl 4-bromobutanoate, K 2 CO 3 , DMF, rt, overnight. …
Number of citations: 31 www.sciencedirect.com
X Shen, X Wu, L Liu, H Kuang - Food and Agricultural Immunology, 2019 - Taylor & Francis
… After 15 min of stirring at RT, tert-butyl 4-bromobutanoate (428 mg, 1.92 mmol) was added to the mixture slowly. Then the reaction mixture was stirred at RT for 16 h. Water (50 mL) was …
Number of citations: 18 www.tandfonline.com
BP Smart, YH Pan, AK Weeks, JG Bollinger… - Bioorganic & medicinal …, 2004 - Elsevier
… Alkylation of the alkoxide with tert-butyl 2-bromoacetate or tert-butyl 4-bromobutanoate provided indoles (B) and (F), respectively. The 3-glyoxamide side chain was added to the indole …
Number of citations: 74 www.sciencedirect.com
G Quiñones Reyes, C Agulló, JV Mercader Badia… - 2019 - digital.csic.es
… , which was done by cleavage of the N-Boc group of 12 with trifluoroacetic acid to give the trifluoroacetate ammonium salt 16, followed by treatment with tert-butyl 4-bromobutanoate in …
Number of citations: 2 digital.csic.es
J Luo, R Zhao, J Shi, Y Li - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
… As shown in Figure 1, commercially available 1a was reacted with tert-butyl 4bromobutanoate in DMF to obtain 1b (yield 78%, Scheme S2). The tBu of 1b was removed by TFA and the …
Number of citations: 3 pubs.rsc.org
C Giammei, T Balber, K Benčurová, J Cardinale… - Molecules, 2020 - mdpi.com
… containing CuAAC substrate for “Click-to-Chelate” started with the alkylation of 2,3;4,5-Di-O-isopropylidene D-glucitol (1) at the primary hydroxyl group with tert-butyl 4-bromobutanoate (…
Number of citations: 4 www.mdpi.com
RL Dow, PA Carpino, D Gautreau… - ACS medicinal …, 2012 - ACS Publications
… Alkylation of the potassium salt of hydroxypyrazole 4 (16) with tert-butyl 4-bromobutanoate afforded ether 5 in 82% yield following recrystallization from cyclohexane. Dieckmann …
Number of citations: 39 pubs.acs.org

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